molecular formula C8H7BrO4S B13591690 2-Bromo-6-methanesulfonylbenzoic acid

2-Bromo-6-methanesulfonylbenzoic acid

Cat. No.: B13591690
M. Wt: 279.11 g/mol
InChI Key: IQBWAUANTZYGNC-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7BrO4S It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methanesulfonylbenzoic acid typically involves the bromination of 6-methanesulfonylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or other derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions produce sulfonic acids.
  • Reduction reactions result in the formation of alcohols or aldehydes.

Scientific Research Applications

2-Bromo-6-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the modification of biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound valuable for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

    2-Bromo-6-methylbenzoic acid: Similar structure but lacks the methanesulfonyl group.

    6-Methanesulfonylbenzoic acid: Similar structure but lacks the bromine atom.

    2-Bromo-4-methanesulfonylbenzoic acid: Similar structure with different substitution pattern.

Uniqueness: 2-Bromo-6-methanesulfonylbenzoic acid is unique due to the presence of both the bromine atom and methanesulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H7BrO4S

Molecular Weight

279.11 g/mol

IUPAC Name

2-bromo-6-methylsulfonylbenzoic acid

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

IQBWAUANTZYGNC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)C(=O)O

Origin of Product

United States

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